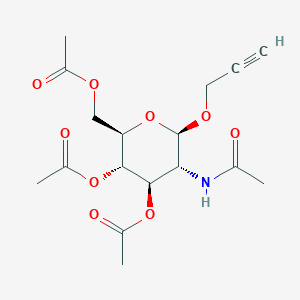

Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside (PAG) is a synthetic glucoside that has been studied for its potential applications in a variety of scientific fields. PAG is a cyclic glucoside, which is composed of two molecules of propargyl alcohol and two molecules of acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucose. The structure of PAG is an example of a glucoside with a cyclic structure, which is a type of sugar that has a closed ring structure. PAG has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research.

Scientific Research Applications

Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside has been studied for its potential applications in a variety of scientific fields. In biochemistry, Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside has been studied for its potential as a substrate for enzymes, as well as its ability to bind to certain proteins. In pharmacology, Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside has been studied for its potential to act as a drug delivery system and to be used in the synthesis of certain drugs. In medical research, Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside has been studied for its potential use in the development of new therapeutic agents and for its potential to act as a biomarker for certain diseases.

Mechanism of Action

The mechanism of action of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside is not yet fully understood, however, it is believed to be related to its ability to bind to certain proteins and enzymes. Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside is believed to bind to certain proteins and enzymes in a manner similar to that of other glucosides, such as glucose. It is believed that Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside binds to these proteins and enzymes in a way that allows the enzymes to more effectively catalyze the reaction of the substrate, thus allowing for a more efficient reaction.

Biochemical and Physiological Effects

The biochemical and physiological effects of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside are not yet fully understood, however, it is believed that Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside has the potential to act as a drug delivery system. It is believed that Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside can be used to deliver drugs to specific sites in the body, allowing for a more targeted delivery of the drug. Additionally, Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside has been studied for its potential to act as a biomarker for certain diseases, as well as its potential to act as a substrate for certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside in laboratory experiments include its stability, low cost, and ease of synthesis. Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside is a stable compound, meaning it is not easily degraded or broken down by other compounds. Additionally, Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside is a low cost compound, meaning it is cost effective to use in laboratory experiments. Finally, Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside is easily synthesized, meaning it can be quickly and easily prepared for use in laboratory experiments. The limitations of using Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside in laboratory experiments include its lack of specificity and its potential for toxicity. Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside is not a specific compound, meaning it can bind to a variety of proteins and enzymes, which can lead to unwanted side effects. Additionally, Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside is potentially toxic, meaning it can be harmful to humans if ingested or used in excessive amounts.

Future Directions

The potential future directions for Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside research include the development of new drug delivery systems, the development of new therapeutic agents, the use of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside as a biomarker for certain diseases, and the use of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside as a substrate for certain enzymes. Additionally, Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside could be used to develop new synthetic methods, such as the use of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside as a starting material for the synthesis of other compounds. Finally, Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside could be used to develop new analytical methods, such as the use of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside to detect the presence of certain compounds in a sample.

Synthesis Methods

Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside has been synthesized using a variety of methods. The most common method of synthesis involves the use of two molecules of propargyl alcohol and two molecules of acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucose. The two molecules are combined in a reaction flask and heated to a temperature of approximately 100°C. The reaction is then stirred for a period of time until the desired product is obtained. In some cases, additional reagents such as sodium hydroxide or hydrochloric acid may be added to the reaction mixture in order to facilitate the reaction.

properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h1,13-17H,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEPPSZVKZLPGJ-WRQOLXDDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC#C)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC#C)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)